N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N'-(4-(hydroxy(oxido)amino)phenyl)urea
Description
N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N'-(4-(hydroxy(oxido)amino)phenyl)urea is a urea-based compound featuring a 4-chloro-2-pyridinyl group, a cyclohexyl group, and a 4-(hydroxy(oxido)amino)phenyl substituent. Urea derivatives are widely explored for their biological activities, particularly in medicinal chemistry, due to their hydrogen-bonding capabilities and structural versatility.
Properties
CAS No. |
75291-69-9 |
|---|---|
Molecular Formula |
C18H19ClN4O3 |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
1-(4-chloropyridin-2-yl)-1-cyclohexyl-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C18H19ClN4O3/c19-13-10-11-20-17(12-13)22(15-4-2-1-3-5-15)18(24)21-14-6-8-16(9-7-14)23(25)26/h6-12,15H,1-5H2,(H,21,24) |
InChI Key |
FCSGJKSXGDNDPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2=NC=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-pyridine with cyclohexylamine to form an intermediate, which is then reacted with 4-(hydroxy(oxido)amino)phenyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .
Scientific Research Applications
N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related urea derivatives, focusing on molecular properties, synthesis, hazards, and applications.
Structural and Physicochemical Properties
Notes:
- *Estimated logP based on substituent contributions (e.g., cyclohexyl increases hydrophobicity).
- †Predicted using fragment-based methods.
- ‡Derived from structurally similar compounds in .
Key Research Findings and Data Gaps
- Structural Insights : Crystallographic data for analogs () reveal V-shaped conformations and π-π stacking interactions, which influence solubility and stability. The target compound likely adopts a similar conformation .
- Toxicity Profile : While hazards are inferred from analogs, specific ecotoxicological data (e.g., biodegradability) for the target compound remain unreported .
Biological Activity
N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N'-(4-(hydroxy(oxido)amino)phenyl)urea, often referred to as a substituted urea compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the chloro-pyridine moiety and the hydroxy(oxido)amino group suggests potential mechanisms involving:
- Inhibition of Enzymatic Activity : The urea group can interact with enzymes, potentially inhibiting their activity.
- Antiviral Properties : Preliminary studies indicate that similar compounds have shown efficacy against viral infections by targeting viral replication mechanisms .
Antiviral Activity
Research has indicated that derivatives of compounds with similar structures exhibit significant antiviral properties. For instance, certain analogues demonstrated potent inhibition against human adenoviruses (HAdV), with selectivity indexes exceeding 100 . This suggests that this compound may also possess antiviral capabilities.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any therapeutic agent. In studies involving related compounds:
- IC50 Values : Some derivatives showed IC50 values in the low micromolar range, indicating effective concentration levels for biological activity without significant cytotoxic effects .
- Comparative Toxicity : Compounds were compared against standard antiviral agents like niclosamide, showing reduced cytotoxicity while maintaining efficacy.
Study 1: Antiviral Efficacy
A study focusing on a series of substituted urea analogues found that certain compounds exhibited IC50 values as low as 0.27 μM against HAdV, with minimal cytotoxicity (CC50 = 156.8 μM) . This highlights the potential of this compound in developing effective antiviral therapies.
Study 2: Mechanistic Insights
Mechanistic studies revealed that some derivatives inhibit the DNA replication process of HAdV, suggesting a targetable pathway for therapeutic intervention. This finding supports further investigation into the specific interactions between the compound and viral components.
Data Table: Biological Activity Overview
| Activity Type | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Antiviral (HAdV) | 0.27 | 156.8 | >100 |
| Cytotoxicity | - | - | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
